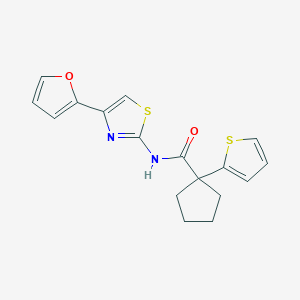

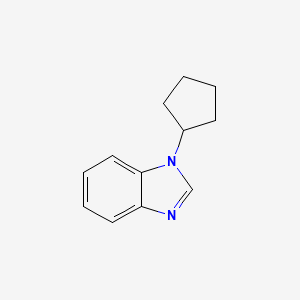

N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole-based heterocyclic amides, closely related to the compound , typically involves stepwise reactions that include the formation of the thiazole ring followed by the introduction of furan and thiophene moieties through coupling reactions. For instance, Şukriye Çakmak et al. (2022) described the synthesis and molecular characterization of a furan-2-carboxamide-bearing thiazole, emphasizing the use of IR, NMR, and XRD for structural characterization, alongside DFT modelling for electronic structure analysis (Çakmak et al., 2022).

Molecular Structure Analysis

Single-crystal X-ray diffraction (XRD) and density functional theory (DFT) modelling are pivotal in elucidating the molecular and electronic structures of such compounds. The research by Çakmak et al. also highlighted the use of Hirshfeld surface analysis to understand the noncovalent interactions that play a crucial role in the molecular assembly and properties of the compound.

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by the presence of reactive sites within the furan, thiazole, and thiophene rings, which can undergo various chemical transformations. Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, have been explored with similar structures, indicating a broad spectrum of chemical reactivity and potential for functionalization (Aleksandrov & El’chaninov, 2017).

Applications De Recherche Scientifique

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene rings are crucial in drug design due to their bioactive properties. A review by Ostrowski (2022) emphasizes their significance in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and analogues, showcasing their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The study presents a comprehensive analysis of heteroaryl-substituted derivatives and their aryl counterparts, providing insights into the structural modifications for optimized activity and selectivity (Ostrowski, 2022).

Thiophene Derivatives in Therapeutic Applications

Thiophene's structural versatility is highlighted by Drehsen and Engel (1983), who reviewed its broad therapeutic properties across various biological test systems. Their findings suggest that substituting the thiophene ring or its moieties with different aromatic systems does not consistently enhance molecular structures' activity, indicating the nuanced role of thiophene in drug efficacy (Drehsen & Engel, 1983).

Thiazole Derivatives' Medicinal Properties

The medicinal potential of thiazole derivatives, encompassing a wide range of pharmacological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties, is reviewed by Leoni et al. (2014). This comprehensive overview presents thiazole as a core structure for developing new therapeutic agents, showcasing its adaptability and potential in medicinal chemistry (Leoni et al., 2014).

Propriétés

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-15(17(7-1-2-8-17)14-6-4-10-22-14)19-16-18-12(11-23-16)13-5-3-9-21-13/h3-6,9-11H,1-2,7-8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSMZELTDOJBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-2-yl)thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)

![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)